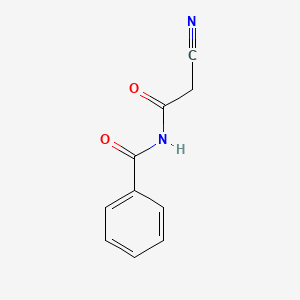![molecular formula C17H34O7 B14370021 Bis[2-(2-butoxyethoxy)ethyl] carbonate CAS No. 91651-98-8](/img/structure/B14370021.png)
Bis[2-(2-butoxyethoxy)ethyl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-butoxyethoxy)ethyl] carbonate is an organic compound with the molecular formula C17H34O7. It is a carbonate ester, which is characterized by the presence of two butoxyethoxy groups attached to the central carbonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-butoxyethoxy)ethyl] carbonate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonates and other oxidation products.
Scientific Research Applications
Bis[2-(2-butoxyethoxy)ethyl] carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of Bis[2-(2-butoxyethoxy)ethyl] carbonate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release 2-(2-butoxyethoxy)ethanol, which can then participate in various metabolic pathways. The carbonate moiety can also interact with other molecules, facilitating the formation of biodegradable polymers.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) carbonate: Another carbonate ester with similar properties but different alkyl groups.
Bis(2-butoxyethyl) adipate: A related compound with an adipate ester instead of a carbonate ester.
Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] carbonate is unique due to its specific combination of butoxyethoxy groups and carbonate ester functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
91651-98-8 |
|---|---|
Molecular Formula |
C17H34O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] carbonate |
InChI |
InChI=1S/C17H34O7/c1-3-5-7-19-9-11-21-13-15-23-17(18)24-16-14-22-12-10-20-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
BWEQQRIWKLPKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
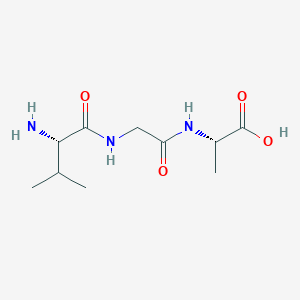
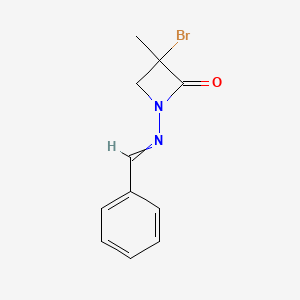
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
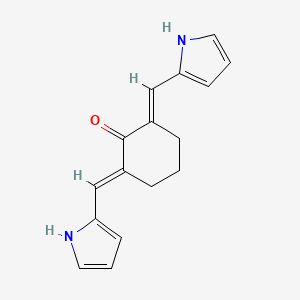
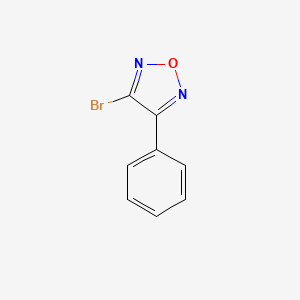
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
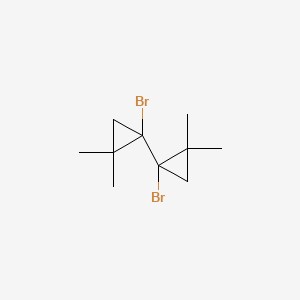
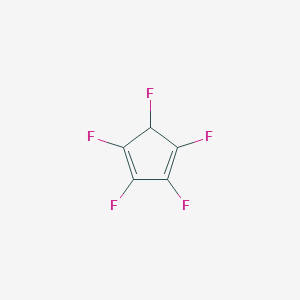
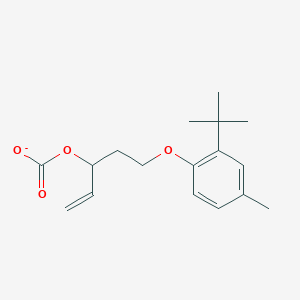
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
